2-Acetyloxazole-4-carboxylic acid

Description

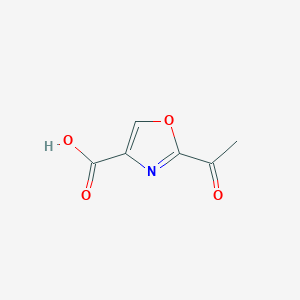

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c1-3(8)5-7-4(2-11-5)6(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUORIMCDRZNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Acetyloxazole-4-carboxylic Acid as a Versatile Scaffold

Executive Summary

2-Acetyloxazole-4-carboxylic acid (CAS 1297542-52-9) is a specialized heterocyclic building block characterized by a 1,3-oxazole core functionalized with a carboxylic acid at the C4 position and an acetyl (ketone) group at the C2 position. This dual-functionality—combining an electrophilic ketone and a nucleophile-ready acid handle—makes it a critical intermediate in the synthesis of nonsteroidal Androgen Receptor (AR) modulators and next-generation kinase inhibitors.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic utility, and handling protocols, designed to support medicinal chemists in optimizing lead optimization campaigns.

Physicochemical Profile

The compound represents a "chemical chameleon," offering distinct reactivity profiles at opposite ends of the heteroaromatic ring.

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| CAS Number | 1297542-52-9 | Unique identifier. |

| IUPAC Name | 2-Acetyl-1,3-oxazole-4-carboxylic acid | |

| Molecular Formula | C₆H₅NO₄ | |

| Molecular Weight | 155.11 g/mol | Ideal for fragment-based drug design (FBDD). |

| Physical State | Solid | Typically off-white to pale yellow powder. |

| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents (Hexane, DCM). |

| pKa (Predicted) | ~3.5 (COOH) | Typical for electron-deficient heteroaryl acids. |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 4 (N, O-ring, C=O ketone, C=O acid) | High polarity index. |

Synthetic Routes & Production Logic

While often sourced commercially, understanding the genesis of this scaffold allows for better troubleshooting of impurities. The synthesis typically follows a Hantzsch-type cyclization or a functional group interconversion (FGI) strategy.

Representative Synthetic Pathway

The most robust route to 2-substituted oxazole-4-carboxylates involves the condensation of bromopyruvate with amides, though the 2-acetyl group introduces complexity requiring oxidation of a precursor.

Figure 1: Representative synthetic pathway via oxidation of the 2-ethyl analog. This route avoids the instability of pyruvamide precursors.

Mechanistic Insight

The oxazole ring is electron-deficient. The C2 position is the most acidic site on the ring, but in this molecule, it is substituted. The acetyl group at C2 is highly electrophilic due to the electron-withdrawing nature of the oxazole nitrogen, making it susceptible to nucleophilic attack (e.g., by hydrazines or amines) if not carefully managed during C4-amide coupling.

Applications in Drug Discovery[1][2]

Androgen Receptor (AR) Modulation

CAS 1297542-52-9 is a verified starting material for novel AR antagonists. The carboxylic acid is typically coupled to bulky amines (e.g., pyrazole derivatives) to bind the ligand-binding domain (LBD), while the 2-acetyl group serves as a vector for hydrogen bonding interactions or further derivatization into alcohols.

Reactivity Profile & Derivatization

Medicinal chemists utilize this scaffold for its orthogonal reactivity:

-

C4-COOH: Standard amide coupling (HATU/EDC) to install the pharmacophore "tail."

-

C2-Acetyl:

-

Reduction: NaBH₄ reduction yields the chiral alcohol (creating a stereocenter).

-

Condensation: Reaction with hydroxylamines/hydrazines to form oximes/hydrazones (increasing metabolic stability).

-

Figure 2: Divergent synthesis capabilities of the 2-acetyloxazole scaffold.

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Use this protocol to attach the scaffold to an amine bearing a pharmacophore.

Materials:

-

This compound (1.0 equiv)

-

Amine partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous, 0.1 M concentration)

Step-by-Step:

-

Activation: Dissolve this compound in anhydrous DMF under N₂ atmosphere. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

-

Addition: Add the amine partner (dissolved in minimal DMF) dropwise.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for M+Amine-18 mass).

-

Workup: Dilute with EtOAc, wash with 1N HCl (careful, oxazole is acid-stable but ketone can be sensitive), saturated NaHCO₃, and brine.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Critical Control Point: Avoid using primary alcohols as solvents (e.g., MeOH) during the coupling, as the activated acid can form methyl esters.

Protocol B: Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store at 2–8°C under inert gas. The ketone is prone to slow oxidation or hydration if left in moist air.

-

Disposal: Neutralize as organic acid waste.

References

-

Wohlfahrt, G., et al. (2017). Androgen receptor modulating compounds. U.S. Patent No. 9,657,003. Washington, DC: U.S. Patent and Trademark Office.

- Significance: Establishes the use of CAS 1297542-52-9 as a key starting material for synthesizing pyrazole-oxazole coupled AR antagonists.

-

PubChem. (n.d.). Compound Summary: 2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid (Analog Reference). National Library of Medicine.

- Significance: Provides structural analog data supporting the physicochemical predictions for the oxazole-4-carboxylic acid series.

-

Ambeed. (2024). This compound Product Page.

- Significance: Verification of commercial availability and solid-st

An In-depth Technical Guide to 2-Acetyloxazole-4-carboxylic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Acetyloxazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and established principles of oxazole chemistry to offer a robust technical resource. We will delve into its chemical structure, propose synthetic pathways, predict its spectroscopic characteristics, and explore its potential applications, grounding our discussion in authoritative chemical principles.

Molecular Structure and Chemical Identity

This compound is a disubstituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The core structure is functionalized with an acetyl group at the 2-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups imparts a specific electronic and steric profile, making it an intriguing building block for more complex molecules.

Chemical Structure:

Caption: 2D structure of this compound.

SMILES (Simplified Molecular-Input Line-Entry System) Notation: CC(=O)c1nc(C(=O)O)co1

This SMILES string provides a machine-readable representation of the molecule's structure, essential for cheminformatics and computational chemistry applications.

The Oxazole Scaffold: A Privileged Core in Medicinal Chemistry

The oxazole ring is a prominent structural motif in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, arising from the presence of both an oxygen and a nitrogen atom, allow it to participate in a variety of non-covalent interactions with biological targets such as enzymes and receptors.[3] Oxazoles are considered bioisosteres of other five-membered heterocycles like thiazoles and imidazoles, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1]

The presence of both a carboxylic acid and a ketone functional group on the oxazole ring of this compound offers multiple points for further chemical modification, making it a versatile scaffold for the synthesis of compound libraries in drug discovery campaigns.[4]

Synthetic Strategies for this compound

A hypothetical, yet chemically sound, synthetic route is outlined below:

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol:

Step 1: Acylation of Ethyl 2-amino-3-oxobutanoate

-

To a stirred solution of ethyl 2-amino-3-oxobutanoate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate amide.

Rationale: This standard acylation reaction forms the necessary amide precursor for the subsequent cyclization. The use of a non-nucleophilic base is crucial to prevent unwanted side reactions with the acetyl chloride.

Step 2: Cyclization and Dehydration to the Oxazole Ring

-

Dissolve the crude intermediate amide from Step 1 in a high-boiling point solvent such as toluene or xylene.

-

Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄), in catalytic or stoichiometric amounts.

-

Heat the reaction mixture to reflux (typically 110-140 °C) for several hours, again monitoring by TLC.

-

After completion, cool the reaction mixture and carefully quench by pouring it over ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-acetyloxazole-4-carboxylate.

Rationale: This acid-catalyzed cyclization followed by dehydration is a classic method for forming the oxazole ring from a β-keto amide precursor.

Step 3: Hydrolysis of the Ester

-

Dissolve the purified ethyl 2-acetyloxazole-4-carboxylate in a mixture of ethanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the reaction at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Rationale: Saponification is a standard and high-yielding method for the hydrolysis of esters to their corresponding carboxylic acids.

Predicted Physicochemical and Spectroscopic Properties

The chemical structure of this compound allows for the prediction of its key physicochemical and spectroscopic properties based on the known behavior of its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₅NO₄ | |

| Molecular Weight | 155.11 g/mol | |

| Appearance | Likely a white to off-white solid | Based on similar small molecule carboxylic acids. |

| pKa | Estimated 3-4 | The carboxylic acid proton is expected to be acidic, with its acidity influenced by the electron-withdrawing nature of the oxazole ring and the acetyl group. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group will impart some water solubility, especially in its deprotonated form at higher pH. The organic backbone suggests solubility in organic solvents. |

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | - ~13-11 ppm (broad singlet, 1H): Carboxylic acid proton. - ~8.5-8.0 ppm (singlet, 1H): Proton at the 5-position of the oxazole ring. - ~2.7 ppm (singlet, 3H): Methyl protons of the acetyl group. |

| ¹³C NMR | - ~185-195 ppm: Carbonyl carbon of the acetyl group. - ~160-170 ppm: Carbonyl carbon of the carboxylic acid. - ~155-165 ppm: C2 carbon of the oxazole ring. - ~140-150 ppm: C4 carbon of the oxazole ring. - ~125-135 ppm: C5 carbon of the oxazole ring. - ~25-30 ppm: Methyl carbon of the acetyl group. |

| Infrared (IR) Spectroscopy | - ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. - ~1720-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid. - ~1690-1670 cm⁻¹ (strong): C=O stretch of the acetyl group. - ~1600-1450 cm⁻¹: C=C and C=N stretching of the oxazole ring. |

Potential Applications and Research Directions

The structural features of this compound suggest its utility in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry Building Block: As previously mentioned, this compound is an excellent starting point for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid can be converted to a wide range of derivatives (esters, amides, etc.), while the ketone can undergo reactions such as reduction, oxidation, or condensation. These modifications could be used to explore structure-activity relationships (SAR) in the development of new drugs.[4]

-

Ligand for Metal Complexes: The nitrogen and oxygen atoms of the oxazole ring, along with the carbonyl oxygens of the acetyl and carboxylic acid groups, can act as coordination sites for metal ions. This suggests that this compound could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

-

Bioisostere for Thiazole Analogs: The closely related compound, 2-acetylthiazole-4-carboxylic acid, has been found to be widely distributed in biological systems and is proposed to be a coenzyme.[6] this compound could be used as a probe to study the biological roles of its thiazole counterpart or may exhibit its own unique biological activities.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its combination of a privileged oxazole core with versatile acetyl and carboxylic acid functional groups makes it a highly attractive target for synthesis and a promising scaffold for the development of new pharmaceuticals and functional materials. This guide provides a foundational understanding of its structure, plausible synthetic routes, and predicted properties, intended to stimulate further research and unlock the full potential of this intriguing molecule.

References

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), May – Jun 2014; Article No. 28, Pages: 162-166. [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. ResearchGate. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

-

Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, ACS Publications. [Link]

-

Core spectroscopy of oxazole. The Journal of Chemical Physics, AIP Publishing. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

-

Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed. [Link]

-

DFT STUDIES OF OXAZOLE DERIVATIVE. IRJEdT. [Link]

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]

-

Pharmacologically active 4-oxo-4H-chromen-2-carboxylic acids. Part II. The synthesis of 4-oxo-4H-chromen-2-carboxylic acids containing a fused imidazole or oxazole ring. Journal of the Chemical Society C: Organic, RSC Publishing. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals. [Link]

-

A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. [Link]

-

2-methyloxazole-4-carboxylic acid (C5H5NO3). PubChemLite. [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. irjweb.com [irjweb.com]

- 4. benthamscience.com [benthamscience.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Acetyloxazole-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-acetyloxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Recognizing that pre-existing, quantitative solubility data for this specific molecule is not widely available, this document serves as a practical framework for researchers. It outlines the theoretical considerations that govern its solubility, provides detailed experimental protocols for accurate measurement, and discusses the strategic selection of organic solvents within the context of drug discovery and development.

Introduction: The Significance of this compound and its Solubility Profile

This compound is a heterocyclic compound featuring an oxazole ring, a carboxylic acid group, and an acetyl moiety. This combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex, biologically active molecules.[1] The carboxylic acid functionality, in particular, allows for a wide range of chemical modifications, such as amidation and esterification, which are common strategies in drug design.[2]

In the pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability.[3] Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, the failure of a promising drug candidate. Therefore, a thorough understanding and quantitative determination of the solubility of this compound in various organic solvents is an essential first step in its journey from a laboratory curiosity to a potential therapeutic agent.[4] This guide will equip researchers with the foundational knowledge and practical protocols to undertake this critical characterization.

Theoretical Framework: Predicting the Solubility Behavior of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound provides several clues to its expected solubility profile.

-

Polarity and Hydrogen Bonding: The presence of a carboxylic acid group (-COOH), a carbonyl group (-C=O) in the acetyl moiety, and nitrogen and oxygen atoms within the oxazole ring makes this compound a polar molecule. The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygens, the oxazole oxygen, and the nitrogen atom can act as hydrogen bond acceptors.[5] This suggests that the compound will be more soluble in polar organic solvents that can participate in hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and aprotic polar solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide).

-

Acidic Nature: The carboxylic acid group is acidic and can donate a proton.[2] This property is particularly relevant for aqueous solubility but also influences interactions in protic organic solvents.

-

Molecular Size and Shape: While the molecule is polar, the overall size and rigidity of the fused ring system will also play a role. As the nonpolar hydrocarbon character of a molecule increases, its solubility in polar solvents tends to decrease.[5]

Based on these structural features, we can hypothesize that the solubility of this compound will be favorable in polar protic and aprotic solvents and limited in nonpolar solvents like hexanes or toluene.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[3] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature, where the solution is in equilibrium with an excess of the solid compound.[6]

Detailed Protocol

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[3]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This is typically done using an orbital shaker or a rocking platform in a temperature-controlled environment (e.g., 25 °C or 37 °C).[6] An equilibration time of 24 to 48 hours is common, but the exact duration should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).

-

Quantification: Accurately dilute a known volume of the saturated solution with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

The following diagram illustrates the workflow for this protocol.

Caption: High-Throughput Kinetic Solubility Screening Workflow.

Strategic Solvent Selection

The choice of organic solvents for solubility testing is not arbitrary. It should be guided by the intended application of the compound and considerations of safety, environmental impact, and regulatory acceptance. [8][9]Solvents are often categorized by their polarity and their role in various pharmaceutical processes.

A recommended panel of solvents for a comprehensive initial solubility screen of this compound is presented below. This selection covers a range of polarities and functional groups.

| Solvent Class | Example Solvent | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Potential for hydrogen bonding; commonly used in synthesis and purification. |

| Polar Aprotic | Acetone, Acetonitrile | Dipolar interactions; common in analytical and chromatographic methods. |

| Polar Aprotic (High Boiling) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Strong solubilizing power for polar compounds; often used for stock solutions. The use of DMF is becoming less desirable due to safety concerns. [10][11] |

| Ethers | Tetrahydrofuran (THF) | Moderately polar; good for dissolving a range of compounds. |

| Halogenated | Dichloromethane (DCM) | Effective for many organic compounds, but its use is discouraged due to environmental and health concerns. [12] |

| Esters | Ethyl Acetate | Moderately polar; common in extractions and chromatography. |

| Nonpolar Aromatic | Toluene | Can interact with the aromatic oxazole ring. |

| Nonpolar Aliphatic | n-Heptane or Hexanes | Represents the lower end of the solubility spectrum for a polar compound. |

Illustrative Data Presentation

While specific experimental data for this compound is not publicly available, the results of a solubility study would be presented as follows. The data in this table is hypothetical and serves for illustrative purposes only.

Table 1: Hypothetical Thermodynamic Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Qualitative Classification |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Very Soluble |

| Methanol | Polar Protic | ~ 50 | Soluble |

| Tetrahydrofuran (THF) | Ether | ~ 25 | Soluble |

| Acetone | Polar Aprotic | ~ 15 | Sparingly Soluble |

| Ethyl Acetate | Ester | ~ 5 | Slightly Soluble |

| Acetonitrile | Polar Aprotic | ~ 2 | Slightly Soluble |

| Dichloromethane (DCM) | Halogenated | < 1 | Very Slightly Soluble |

| Toluene | Nonpolar Aromatic | < 0.1 | Practically Insoluble |

| n-Heptane | Nonpolar Aliphatic | < 0.1 | Practically Insoluble |

Conclusion

A comprehensive understanding of the solubility of this compound is a prerequisite for its advancement in any research or development pipeline. This guide has provided the theoretical foundation to predict its behavior and detailed, practical protocols for its experimental determination. By employing systematic approaches like the shake-flask method and considering a strategic range of organic solvents, researchers can generate the high-quality, reliable solubility data necessary to make informed decisions in synthesis, purification, formulation, and ultimately, the successful application of this promising molecule.

References

- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Research J. Pharm. and Tech.

- Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16, 4546-4551.

- Byrne, F. P., et al. (2020). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025, December 20). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Anderson, B. D. (2010).

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Oxazole-4-carboxylic acid. (n.d.). SRIRAMCHEM.

- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Deriv

- Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

Sources

- 1. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 2. rroij.com [rroij.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 9. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 10. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - OAK Open Access Archive [oak.novartis.com]

- 12. pubs.acs.org [pubs.acs.org]

Comparative Analysis: C2-Substituted Oxazole-4-Carboxylic Acid Scaffolds

Topic: Comparative Technical Analysis: 2-Acetyloxazole-4-carboxylic acid vs. 2-Methyloxazole-4-carboxylic acid Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary

In medicinal chemistry, the oxazole-4-carboxylic acid core serves as a critical bioisostere for amide and ester linkages, offering improved metabolic stability and restricted conformational flexibility. This guide contrasts two pivotal analogs: 2-Methyloxazole-4-carboxylic acid (2-MeOx) and This compound (2-AcOx) .

While 2-MeOx acts as a robust, sterically compact scaffold often used to cap peptide mimetics or improve solubility, 2-AcOx represents a reactive "warhead" intermediate. The C2-acetyl group introduces significant electron-withdrawing character, altering the pKa of the C4-carboxylic acid and providing a versatile handle for downstream diversification (e.g., reductive amination, heterocycle fusion).

Physiochemical & Electronic Profile

The substitution at the C2 position dictates the electronic environment of the oxazole ring, influencing both the acidity of the carboxylic acid and the reactivity of the C5 proton.

| Feature | 2-Methyloxazole-4-carboxylic acid | This compound |

| Structure | C2-Methyl (Electron Donor/Neutral) | C2-Acetyl (Electron Withdrawing) |

| Electronic Effect | Weak activation of ring; Inductive (+I) | Strong deactivation of ring; Mesomeric (-M) |

| Predicted pKa (COOH) | ~3.2 - 3.5 (Comparable to formic acid) | ~2.8 - 3.0 (Increased acidity due to EWG) |

| C5-H Acidity | Moderate; Lithiation requires low temp (-78°C) | High; Prone to base-mediated decomposition |

| Metabolic Liability | C2-Methyl oxidation (CYP450) to hydroxymethyl | Ketone reduction to alcohol; decarboxylation |

| Synthetic Utility | Stable building block; "End-capping" | Divergent intermediate; Linker synthesis |

Electronic Impact Visualization

The acetyl group at C2 pulls electron density from the ring, making the C4-carboxylate less nucleophilic but more acidic. Conversely, the methyl group stabilizes the ring, making 2-MeOx significantly more amenable to electrophilic aromatic substitution at C5 compared to 2-AcOx .

Synthetic Methodologies

The synthesis of these two analogs requires fundamentally different strategies. 2-MeOx is accessible via classical cyclodehydration, whereas 2-AcOx typically requires metallation or oxidative functionalization due to the sensitivity of the ketone.

DOT Diagram: Synthetic Pathways

Figure 1: Divergent synthetic pathways. 2-MeOx follows classical cyclization, while 2-AcOx requires C-H functionalization of a pre-formed oxazole core.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methyloxazole-4-carboxylic acid

Mechanism: Robinson-Gabriel Cyclodehydration. Context: This is the industry-standard route for generating the 2-methyl scaffold.

-

Reagents: Ethyl 3-bromo-2-oxopropanoate (1.0 eq), Acetamide (2.0 eq), Ethanol (solvent).

-

Condensation: Reflux ethyl 3-bromo-2-oxopropanoate with acetamide in ethanol for 4–6 hours. The intermediate acyclic amide forms.

-

Cyclization: Evaporate solvent. Treat the residue with concentrated sulfuric acid or POCl₃ at 0°C, then warm to room temperature to effect cyclodehydration.

-

Hydrolysis: Pour the reaction mixture onto ice. Extract the ester intermediate with Ethyl Acetate. Saponify using LiOH (1.1 eq) in THF/H₂O (1:1).

-

Isolation: Acidify to pH 3. The product precipitates as a white solid.

-

Validation: ¹H NMR (DMSO-d₆) δ 2.45 (s, 3H, CH₃), 8.60 (s, 1H, C5-H), 13.0 (br s, COOH).

-

Protocol B: Synthesis of this compound

Mechanism: C2-Lithiation and Electrophilic Trapping. Context: Direct cyclization to 2-acetyl oxazoles is difficult due to side reactions. Functionalizing the C2 position of a parent oxazole ester is preferred.

-

Starting Material: Ethyl oxazole-4-carboxylate (commercially available or synthesized via Cornforth rearrangement).

-

Lithiation (Strictly Anhydrous):

-

Dissolve substrate in dry THF under Argon. Cool to -78°C .

-

Add LiHMDS (1.1 eq) dropwise. Note: n-BuLi can cause ring opening; LiHMDS is safer for oxazoles.

-

Stir for 30 mins to generate the C2-lithio species.

-

-

Acylation:

-

Add N-methoxy-N-methylacetamide (Weinreb amide) (1.2 eq) or freshly distilled Acetic Anhydride (1.5 eq) dropwise at -78°C.

-

Allow to warm slowly to 0°C over 2 hours.

-

-

Quench & Hydrolysis:

-

Quench with saturated NH₄Cl. Extract with EtOAc.

-

Crucial Step: The ester hydrolysis must be mild (LiOH, 0°C) to avoid retro-Claisen cleavage of the acetyl group.

-

-

Isolation: Acidify carefully to pH 4. Extract rapidly into organic solvent; do not heat.

-

Validation: ¹H NMR will show disappearance of the C2 proton and appearance of a methyl ketone singlet (~2.6 ppm), distinct from the C2-methyl (~2.4 ppm).

-

Strategic Selection Guide (SAR)

When designing a drug candidate, the choice between these two scaffolds depends on the desired interaction with the biological target and the metabolic profile.

DOT Diagram: Decision Matrix

Figure 2: Decision matrix for medicinal chemists selecting between C2-Methyl and C2-Acetyl scaffolds.

Key Application Notes

-

2-Methyloxazole-4-COOH: Best used when the oxazole ring is a spacer. The methyl group is small enough to fit in most pockets but large enough to prevent C2-metabolic oxidation compared to a C2-H oxazole.

-

2-Acetyloxazole-4-COOH: Best used as an intermediate. The ketone can be converted to a chiral amine (via reductive amination) to extend the chain, or used to form hydrazones which are increasingly popular in covalent inhibitor design.

References

-

Cornforth Rearrangement & Oxazole Synthesis: Cornforth, J. W., & Cornforth, R. H. (1947). "Mechanism and Extension of the Fischer Oxazole Synthesis." Journal of the Chemical Society.[1][2][3] Link

-

Lithiation of Oxazoles: Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation: Lithiation and Nucleophilic Substitution." Journal of Organic Chemistry. Link

-

Oxazole-4-Carboxylic Acid Derivatives in Drug Design: Wipf, P., & Miller, C. P. (1993). "A New Synthesis of Highly Functionalized Oxazoles." Journal of Organic Chemistry. Link

-

Metabolic Stability of Heterocycles: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

-

2-Acetylthiazole Analog Biology: "Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material."[4] Biochemical Journal. Link

Sources

- 1. 218. Mechanism and extension of the Fischer oxazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 218. Mechanism and extension of the Fischer oxazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability Assessment of 2-Acetyloxazole-4-carboxylic Acid in Aqueous Solution

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Acetyloxazole-4-carboxylic acid is a bifunctional heterocyclic building block frequently employed in the synthesis of bioactive compounds and peptidomimetics. Its stability in aqueous solution is pH-dependent .

-

Acidic to Neutral Media (pH 2.0 – 7.0): The compound exhibits high stability . The aromaticity of the oxazole ring, combined with the electron-withdrawing nature of the carboxylic acid at C4, prevents hydrolytic cleavage under mild conditions.

-

Basic Media (pH > 9.0): The compound is moderately unstable . The C2-acetyl group increases the electrophilicity of the oxazole ring, making the C2 position susceptible to nucleophilic attack by hydroxide ions, potentially leading to ring opening or aldol-type condensation reactions.

-

Thermal Stress: Decarboxylation is a low risk at temperatures < 60°C but becomes significant under reflux in strongly acidic conditions.

Recommendation: Store aqueous stock solutions in buffered media at pH 4.0–6.0 at 4°C . Avoid prolonged exposure to strong alkaline conditions (pH > 10).

Chemical Architecture & Reactivity Profile

To understand the stability profile, we must analyze the electronic contributions of the functional groups attached to the oxazole core.

Structural Analysis

The molecule consists of a 1,3-oxazole ring substituted at the 2-position with an acetyl group (ketone) and at the 4-position with a carboxylic acid.

-

Oxazole Core: A

-excessive aromatic heterocycle. However, the presence of the nitrogen atom (pyridine-like) makes C2 and C4 susceptible to nucleophilic attack if the ring is activated by electron-withdrawing groups (EWGs). -

C4-Carboxylic Acid (COOH): A moderate EWG. At physiological pH, it exists as a carboxylate anion (

), which is electron-donating via resonance, actually stabilizing the ring against nucleophilic attack. -

C2-Acetyl Group (

): A strong EWG. This is the critical destabilizing factor. It withdraws electron density from the C2 position, making the C2 carbon highly electrophilic.

Theoretical Degradation Pathways

The primary degradation risk is Base-Catalyzed Ring Opening .

-

Nucleophilic Attack: Hydroxide (

) attacks the highly electrophilic C2 carbon (activated by the acetyl group). -

Ring Cleavage: The C-O bond of the oxazole ring breaks, leading to an acyclic acylamino enol intermediate.

-

Hydrolysis: Further hydrolysis yields an

-amino acid derivative and acetic acid/formic acid byproducts.

Note on Hydration: The C2-acetyl ketone may undergo reversible hydration (

Visualizing the Degradation Mechanism

The following diagram illustrates the theoretical stability limits and the mechanism of base-catalyzed degradation.

Caption: Mechanistic flow of this compound stability. The compound is stable under acidic conditions but susceptible to C2-nucleophilic attack in strong base.

Experimental Validation Protocol

To rigorously determine the stability half-life (

Materials & Buffer Preparation

Prepare the following buffers to cover the relevant pH range. Ensure all buffers are 50 mM concentration to maintain ionic strength.

| pH Condition | Buffer Composition | Purpose |

| pH 1.2 | 0.1 N HCl | Simulate gastric fluid / strong acid workup. |

| pH 4.0 | 50 mM Acetate Buffer | Stability optimum (carboxylate form). |

| pH 7.4 | 50 mM Phosphate Buffer (PBS) | Physiological relevance. |

| pH 10.0 | 50 mM Borate or Carbonate Buffer | Stress test for base-catalyzed ring opening. |

Analytical Method (HPLC-UV/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyls). MS (ESI+) for degradation product identification.

-

Internal Standard: Benzoic acid or Caffeine (100 µM) – Must be non-reactive.

Step-by-Step Stability Workflow

-

Stock Preparation: Dissolve this compound in DMSO to 10 mM (Stock A).

-

Initiation: Spike Stock A into pre-warmed (25°C or 37°C) buffer vials to a final concentration of 100 µM.

-

Sampling:

-

T=0: Immediately inject upon mixing.

-

Timepoints: 1h, 4h, 8h, 24h, 48h.

-

-

Quantification: Calculate % Remaining using the Area Under Curve (AUC) ratio relative to the Internal Standard.

Synthesis & Handling Implications

If you are using this compound as a starting material or intermediate, the stability profile dictates specific handling procedures during workup and purification.

Workup Conditions

-

Acidification: When precipitating the acid from a reaction mixture, use 1N HCl or Citric Acid at 0°C. Avoid boiling in concentrated mineral acids, which may induce decarboxylation.

-

Basification: If neutralizing a salt, use weak bases like Sodium Bicarbonate (

) or mild hydroxide solutions (1N NaOH) at low temperature (< 5°C). Rapidly re-acidify if possible. -

Solvents: The compound is stable in methanol, ethanol, and acetonitrile. Avoid primary amines (e.g., methylamine) in solution for long periods, as they may form Schiff bases with the C2-acetyl ketone.

Storage

-

Solid State: Stable for years at -20°C if kept dry. Hygroscopic potential due to the carboxylic acid.

-

Solution: Stable in DMSO or Methanol for months at -20°C. Aqueous solutions should be prepared fresh or frozen.

Decision Logic for Stability Testing

Use the following decision tree to determine if stability testing is necessary for your specific experimental context.

Caption: Decision matrix for assessing risk based on experimental parameters.

References

-

Tirla, A., Wernke, K. M., & Herzon, S. B. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457-5460.

- Context: Establishes the instability of 5-hydroxy substituted oxazoles, contrasting with the rel

-

Jha, R., & Davis, J. T. (1995). Hydrolysis of the GlcNAc oxazoline: deamidation and acyl rearrangement. Carbohydrate Research, 277(1), 125-134.

- Context: Discusses hydrolysis mechanisms of oxazoline rings, providing mechanistic insight into the more stable oxazole counterparts.

-

Wiley, R. H., & Bennett, L. L. (1945). The Chemistry of the Oxazolines. Chemical Reviews, 37(3), 401–442.

- Context: Foundational text on oxazole/oxazoline ring stability and reactivity toward acids and bases.

-

Sigma-Aldrich. (n.d.). Product Specification: this compound.

- Context: Commercial availability implies stability under standard storage conditions (2-8°C).

Harnessing the Therapeutic Potential of 2-Acetyloxazole: A Technical Guide to the Design, Synthesis, and Evaluation of Bioactive Scaffolds

Abstract: This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the integration of the 2-acetyloxazole moiety into bioactive scaffolds. The oxazole ring is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2][3][4][5][6] This guide details the synthesis of 2-acetyloxazole derivatives, their incorporation into various biocompatible polymers, and the critical methods for characterizing the resulting scaffolds. Furthermore, it provides in-depth, field-proven protocols for evaluating the biological performance of these scaffolds, with a focus on their anti-inflammatory potential. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this document serves as an essential resource for developing next-generation therapeutic biomaterials.

Introduction: The Convergence of Bioactive Scaffolds and Medicinal Chemistry

The Evolution of Bioactive Scaffolds: From Passive Support to Active Therapeutic Delivery

Historically, biomaterial scaffolds were designed primarily to provide mechanical support and a physical template for tissue regeneration.[7] This paradigm has shifted dramatically. Modern tissue engineering leverages scaffolds as active participants in the healing process.[7] These "bioactive" scaffolds are engineered to interact with the biological environment, often by releasing therapeutic agents to modulate cellular responses, combat inflammation, and guide tissue formation.[8][9] The scaffold itself acts as a temporary extracellular matrix, while the incorporated bioactive molecules orchestrate the desired physiological response.[7] Key requirements for any scaffold include biocompatibility, appropriate mechanical properties, and a degradation rate that matches the pace of new tissue formation.[7][9]

The Oxazole Moiety: A Privileged Scaffold in Drug Discovery

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of medicinal chemistry.[2][4][10] Its unique electronic properties and ability to form various non-covalent interactions allow it to bind with a wide array of biological targets, including enzymes and receptors.[11][12] Consequently, oxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][12] This versatility has led to the inclusion of the oxazole scaffold in numerous FDA-approved drugs and clinical candidates, solidifying its status as a "privileged" structure in drug development.[2][6]

Introducing 2-Acetyloxazole: A Promising Bioactive Component

Within the broad family of oxazoles, the 2-acetyloxazole moiety presents a particularly interesting functional group. The acetyl group provides a reactive handle for further chemical modification, allowing for covalent attachment to a scaffold backbone or derivatization to fine-tune its biological activity and release profile. While research into this specific moiety is evolving, the broader class of acylated phenols and related heterocyclic structures has shown promising antifungal and anti-inflammatory activities.[12][13] The working hypothesis is that by incorporating the 2-acetyloxazole moiety into a biodegradable scaffold, we can create a localized drug delivery system capable of modulating the inflammatory response, a critical factor in successful tissue regeneration.

Synthetic Strategies for 2-Acetyloxazole and its Derivatives

The successful integration of 2-acetyloxazole into a bioactive scaffold begins with robust and flexible synthetic chemistry. The chosen synthetic route must not only be efficient but also amenable to producing derivatives with appropriate functional groups for subsequent immobilization.

Foundational Synthesis of the 2-Acetyloxazole Core

Several classical methods exist for the synthesis of the oxazole ring.[10][14]

-

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones. While historically significant, it often requires harsh conditions and can result in low yields.[10][14]

-

Van Leusen Reaction: A more modern and versatile approach involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[11] This reaction is known for its high efficiency and mild conditions, making it suitable for a wider range of substrates.[11]

-

Bredereck Reaction: This method synthesizes oxazoles by reacting α-haloketones with amides.[10][14]

For the purposes of this guide, we will focus on a generalized approach adaptable from common literature procedures.

Derivatization Strategies for Scaffold Integration

To be incorporated into a scaffold, the core 2-acetyloxazole molecule must be functionalized. This is a critical design step that dictates how the molecule will be attached to the polymer and subsequently released.

-

Functionalization for Covalent Attachment: Introducing functional groups such as carboxylic acids (-COOH) or primary amines (-NH2) onto the oxazole ring or its substituents allows for the formation of stable amide or ester bonds with the polymer backbone of the scaffold. This strategy creates a non-leachable, long-term bioactive surface.

-

Prodrug Approaches for Controlled Release: The bioactive molecule can be linked to the scaffold via a biodegradable tether, such as an ester linkage that is susceptible to hydrolysis. As the scaffold degrades in the physiological environment, the active drug is slowly released, providing sustained therapeutic action.

Fabrication and Characterization of 2-Acetyloxazole-Containing Scaffolds

The choice of scaffold material and the method of incorporating the bioactive moiety are as critical as the synthesis of the drug itself. These choices directly impact the scaffold's mechanical properties, degradation kinetics, and drug release profile.

Scaffold Material Selection: A Critical Choice

The ideal scaffold material should be biocompatible, possess appropriate mechanical strength for the target application, and degrade into non-toxic byproducts.[7]

-

Biodegradable Polyesters (PLGA, PCL): Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL) are two of the most widely used FDA-approved polymers in biomedical applications.[8][] Their degradation rates can be tailored by altering the monomer ratio (in PLGA) or molecular weight.[] They are particularly well-suited for delivering hydrophobic small molecules.[]

-

Hydrogels: Materials like polyethylene glycol (PEG) and alginate form water-swollen networks that closely mimic the native extracellular matrix.[7] They are excellent for encapsulating and delivering sensitive biomolecules, though their mechanical properties can be limited.[7]

Incorporation Methodologies

There are two primary strategies for loading small molecules like 2-acetyloxazole into a scaffold.[16]

-

Physical Entrapment: The simplest method, where the drug is physically mixed with the polymer solution before scaffold fabrication (e.g., via electrospinning or 3D printing). The drug is then released as the polymer matrix degrades. This method risks a "burst release" where a large amount of the drug is released initially.

-

Covalent Conjugation: This involves forming a chemical bond between the drug derivative and the polymer. This provides superior control over the release profile, preventing burst release and ensuring the drug is released only as the scaffold's chemical bonds are broken.

Experimental Workflow: Drug Incorporation Strategies

Caption: Comparison of physical entrapment and covalent conjugation workflows.

Essential Characterization Techniques

Once fabricated, the scaffold must be rigorously characterized to ensure it meets the design specifications.

-

Morphological and Structural Analysis: Scanning Electron Microscopy (SEM) is used to visualize the scaffold's porosity, pore size, and fiber diameter. Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the successful incorporation of the 2-acetyloxazole moiety into the polymer.[17]

-

Mechanical Testing: Uniaxial tensile testing determines the scaffold's ultimate stress and Young's modulus, ensuring it can withstand the physiological loads of the target tissue environment.[18][19]

-

Drug Loading and Release Kinetics: Ultraviolet-Visible (UV-Vis) spectroscopy is commonly used to quantify the amount of drug loaded into the scaffold and to measure its release over time in a simulated physiological fluid (e.g., phosphate-buffered saline, PBS).[18]

Table 1: Example Data for Scaffold Characterization

| Scaffold Type | Polymer | Drug Loading (%) | Young's Modulus (MPa) | Burst Release (% in 24h) |

| Entrapped | 10% PLGA | 4.5 ± 0.3 | 3.8 ± 0.5 | 45 ± 5 |

| Covalent | 10% PLGA-COOH | 3.9 ± 0.2 | 4.1 ± 0.4 | 8 ± 2 |

Biological Evaluation: From In Vitro Validation to Preclinical Insights

The ultimate test of a bioactive scaffold is its performance in a biological system. A tiered approach, starting with simple in vitro assays and progressing to more complex models, is essential for a thorough evaluation.

Assessing Biocompatibility and Cytotoxicity

The first principle of any implantable device is that it must not be harmful to the host tissue. Cytotoxicity assays are the initial screening step.

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate a relevant cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Scaffold Eluate Preparation: Sterilize scaffold samples (e.g., 5x5 mm squares) via UV irradiation. Incubate the sterile scaffolds in complete cell culture medium (1 mL per 0.1 g of scaffold) for 24 hours at 37°C to create an extract.

-

Cell Exposure: Remove the old medium from the cells and replace it with the scaffold eluate. Include positive (e.g., 10% DMSO) and negative (fresh medium) controls. Incubate for another 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Probing the Bioactivity: Anti-inflammatory Effects

Inflammation is a key biological response to both injury and implanted materials.[20] A primary goal of incorporating 2-acetyloxazole is to modulate this response. The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2.[21][22][23][24] Therefore, assays that measure the downstream effects of NF-κB activation are critical for evaluating anti-inflammatory activity.

Signaling Pathway: Canonical NF-κB Activation

Caption: Canonical NF-κB pathway activation by inflammatory stimuli.

Protocol: Measuring Nitric Oxide Production in Macrophages

Macrophages are key immune cells that produce nitric oxide (NO) as a pro-inflammatory mediator upon activation. Measuring NO levels is a common way to assess the anti-inflammatory potential of a compound.[20][25]

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with scaffold eluates (prepared as in the MTT assay) for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL final concentration) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

-

-

Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite. A reduction in NO production compared to the LPS-only control indicates anti-inflammatory activity.

Protocol: Gene Expression Analysis (qPCR) for Inflammatory Markers

To gain deeper mechanistic insight, quantitative polymerase chain reaction (qPCR) can be used to measure the expression levels of key inflammatory genes.[26]

-

Cell Treatment and RNA Extraction: Culture and treat RAW 264.7 cells with scaffold eluates and LPS as described for the NO assay. After a 6-hour incubation, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing cDNA template, forward and reverse primers for target genes (e.g., Tnf-α, Il-6, Nos2) and a housekeeping gene (e.g., Gapdh), and a SYBR Green qPCR master mix.

-

Thermal Cycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. A decrease in the expression of pro-inflammatory genes in the scaffold-treated group indicates anti-inflammatory activity at the transcriptional level.

Future Directions and Concluding Remarks

The development of bioactive scaffolds containing the 2-acetyloxazole moiety represents a promising frontier in therapeutic biomaterials. The true potential lies in creating multi-functional scaffolds that not only modulate inflammation but also release other agents to promote angiogenesis or recruit stem cells. As synthetic methods become more sophisticated and our understanding of the complex tissue regeneration cascade deepens, these advanced biomaterials will play an increasingly vital role in regenerative medicine. This guide provides the foundational knowledge and practical protocols to empower researchers to explore this exciting and impactful field.

References

-

Liu T, Zhang L, Joo D, Sun SC. NF-κB signaling in inflammation. Signal Transduct Target Ther. 2017;2:17023. [Link]

-

Tak PP, Firestein GS. NF-kappaB: a key role in inflammatory diseases. J Clin Invest. 2001;107(1):7-11. [Link]

-

Sun SC. The non-canonical NF-κB pathway in immunity and inflammation. Nat Rev Immunol. 2017;17(9):545-558. [Link]

-

Lawrence T. The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harb Perspect Biol. 2009;1(6):a001651. [Link]

-

Bio-Rad. NF-κB Signaling Pathway. [Link]

-

Chaudhary, P., et al. Three-Dimensional Printing of Drug-Eluting Implantable PLGA Scaffolds for Bone Regeneration. Polymers. 2024;16(6):754. [Link]

-

In Vitro Characterization of Polyurethane-Carbon Nanotube Drug Eluting Composite Scaffold for Dental Tissue Engineering Application. Key Engineering Materials. 2017;750:203-208. [Link]

-

Christenson EM, Soressi YT, Elisseeff JH. Small molecule delivery through nanofibrous scaffolds for musculoskeletal regenerative engineering. Adv Drug Deliv Rev. 2014;74:65-80. [Link]

-

(PDF) In Vitro Characterization of Polyurethane-Carbon Nanotube Drug Eluting Composite Scaffold for Dental Tissue Engineering Application. ResearchGate. [Link]

-

Jones, J.A. The Role of In Vitro Immune Response Assessment for Biomaterials. J Funct Biomater. 2019;10(3):32. [Link]

-

Fabrication and Characterization of Bioresorbable Drug-coated Porous Scaffolds for Vascular Tissue Engineering. J. Vis. Exp. 2019;(143):e58718. [Link]

-

Ten Berg, J.M. Drug Eluting Stent Compounds. StatPearls. 2023. [Link]

-

In vitro Biological Activity of (Anti-inflammatory, Anti-oxidant) Pomegranate Peel Extract Mediated Titanium Dioxide. Trends in Biomaterials and Artificial Organs. 2024;38(1):1-6. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. 2025;37(2):1-10. [Link]

-

2 Strategies to incorporate biomolecules into 3D scaffolds. ResearchGate. [Link]

-

In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. 2024;19(2):2580-2594. [Link]

-

Development of Scaffolds from Bio-Based Natural Materials for Tissue Regeneration Applications: A Review. Polymers. 2022;14(1):1. [Link]

-

Garg, A.K., et al. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. 2023;13(1):26-28. [Link]

-

In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Avicenna J Phytomed. 2018;8(3):252-262. [Link]

-

Polymer Scaffolds for Biomaterials Applications. Macromolecules. 2009;42(10):3308-3316. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. 2023;85(2):270-285. [Link]

-

Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules. 2022;27(9):3004. [Link]

-

Representative example of oxazoles with pharmacological activity. ResearchGate. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. Future J Pharm Sci. 2019;5:5. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. Molecules. 2021;26(11):3167. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020;25(7):1649. [Link]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules. 2025;30(22):5001. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Greener Approaches for Synthesis of Bioactive Thiadiazole Scaffolds. Bentham Science. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical Research & Reports. 2025;7(1):1-10. [Link]

-

Bioactive Oxadiazoles 2.0. Molecules. 2022;27(7):2105. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. MDPI. [Link]

-

Development of Bioactive Glass-Collagen-Hyaluronic Acid-Polycaprolactone Scaffolds for Tissue Engineering Applications. Frontiers in Materials. 2022;9:820463. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. Development of Scaffolds from Bio-Based Natural Materials for Tissue Regeneration Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule delivery through nanofibrous scaffolds for musculoskeletal regenerative engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]

- 13. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Development of Bioactive Glass-Collagen-Hyaluronic Acid-Polycaprolactone Scaffolds for Tissue Engineering Applications [frontiersin.org]

- 18. In Vitro Characterization of Polyurethane-Carbon Nanotube Drug Eluting Composite Scaffold for Dental Tissue Engineering Application | Scientific.Net [scientific.net]

- 19. researchgate.net [researchgate.net]

- 20. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 22. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 23. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. NF-κB: A Double-Edged Sword Controlling Inflammation [mdpi.com]

- 25. journalajrb.com [journalajrb.com]

- 26. The Role of In Vitro Immune Response Assessment for Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Drug Discovery Professionals

Topic: A Practical Guide to the Synthesis of 2-Acyl Oxazole Derivatives

Abstract: The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals.[1][2] Specifically, 2-acyl oxazoles serve as critical intermediates for the synthesis of more complex molecular architectures. While the Van Leusen oxazole synthesis is a cornerstone for constructing the 5-substituted oxazole core from aldehydes and tosylmethyl isocyanide (TosMIC), a direct one-pot synthesis of 2-acyl derivatives via this method is not established.[1][2] This guide provides a robust, field-proven two-step strategy for the synthesis of 2-acyl oxazoles. The protocol first leverages the formation of an oxazole core, which can be achieved through various methods including the Van Leusen reaction, followed by a highly efficient C2-acylation protocol involving metallation and reaction with a suitable acylating agent. This document provides a detailed mechanistic rationale, a step-by-step experimental protocol, and practical insights for researchers in drug development.

Strategic Overview: The Path to 2-Acyl Oxazoles

The synthesis of 2-acyl oxazoles is most effectively achieved through a two-stage process. The initial stage involves the synthesis of a 2-unsubstituted oxazole. The Van Leusen reaction, while not directly yielding the target compound, is an excellent method for preparing 5-substituted oxazoles from aldehydes.[1][2] For the purpose of this protocol, we will assume the availability of the parent oxazole or a suitably substituted derivative.

The second, and most critical, stage is the selective functionalization of the C2 position of the oxazole ring. The C2 proton of the oxazole ring is the most acidic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.[3] This inherent acidity allows for selective deprotonation by a strong base to form a 2-metallo-oxazole intermediate. This nucleophilic intermediate can then be intercepted by an electrophilic acylating agent to furnish the desired 2-acyl oxazole.

Mechanistic Rationale for C2-Acylation

The key to the successful synthesis of 2-acyl oxazoles lies in the selective deprotonation of the C2 position. This is achieved by treating the starting oxazole with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride). The resulting 2-metallo-oxazole is a potent nucleophile.

Reaction of this intermediate with an acylating agent, such as an acyl chloride or a Weinreb amide, introduces the acyl group at the C2 position. Weinreb amides are often the preferred acylating agents as the resulting tetrahedral intermediate is stable and does not collapse to eliminate a second equivalent of the organometallic reagent, thus preventing the formation of over-addition byproducts (e.g., tertiary alcohols).[4]

Below is a diagram illustrating the general workflow for the C2-acylation of an oxazole.

Caption: General workflow for the C2-acylation of oxazoles.

Detailed Experimental Protocol: C2-Acylation of Oxazole using a Grignard Reagent and a Weinreb Amide

This protocol is adapted from a highly successful method for the synthesis of 2-acyl oxazoles.[4] It offers excellent yields and a broad substrate scope.

Materials and Reagents

-

Oxazole: (or a substituted derivative)

-

Isopropylmagnesium chloride (i-PrMgCl): 2 M solution in THF

-

N-methoxy-N-methylamide (Weinreb amide): (corresponding to the desired acyl group)

-

Anhydrous Tetrahydrofuran (THF): (distilled from sodium/benzophenone)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, and a nitrogen/argon inlet, add anhydrous THF (to achieve a final oxazole concentration of approximately 0.1-0.2 M).

-

Cool the flask to an internal temperature of -15 °C using an appropriate cooling bath (e.g., ice/salt or a cryocooler).

-

-

Metallation of Oxazole:

-

To the cooled THF, add the oxazole (1.2 equivalents).

-

Slowly add the isopropylmagnesium chloride solution (1.2 equivalents) dropwise via syringe or a dropping funnel over 20-30 minutes. Causality Insight: A slow addition rate is crucial to maintain the low temperature and prevent side reactions. The formation of the 2-magnesiated oxazole is typically rapid at this temperature.

-

-

Acylation:

-

In a separate flame-dried flask, dissolve the Weinreb amide (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the solution of the Weinreb amide to the reaction mixture containing the 2-magnesiated oxazole.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the Weinreb amide.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-acyl oxazole.

-

Scope and Limitations

The described C2-acylation protocol is versatile and accommodates a range of oxazole substrates and Weinreb amides.

| Entry | Oxazole Substrate | Weinreb Amide | Yield (%) | Reference |

| 1 | Oxazole | N-methoxy-N-methyl-3-phenylpropanamide | 70 | [4] |

| 2 | Oxazole | N-methoxy-N,4-dimethylbenzamide | 85 | [4] |

| 3 | 5-Methyl-oxazole | N-methoxy-N-methyl-2-phenylacetamide | 78 | [4] |

| 4 | 4,5-Dimethyl-oxazole | N-methoxy-N-methyl-cyclohexanecarboxamide | 82 | [4] |

Note: Yields are for isolated, purified products.

Limitations: Sterically hindered Weinreb amides may exhibit lower reactivity, requiring longer reaction times or elevated temperatures. Substrates with highly acidic protons elsewhere in the molecule may interfere with the initial metallation step.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or no product formation | Incomplete metallation due to wet solvent/reagents. | Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly titrated Grignard reagent. |

| Decomposition of the 2-metallo-oxazole intermediate. | Maintain a low temperature during the metallation and addition of the Weinreb amide. | |

| Formation of multiple byproducts | Over-addition of the organometallic reagent to the ketone product (if using a more reactive acylating agent like an acyl chloride). | Use a Weinreb amide as the acylating agent. |

| Side reactions due to impurities in starting materials. | Purify starting materials before use. | |

| Difficulty in purification | Co-elution of product with starting material or byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification methods like preparative TLC or HPLC. |

Mechanistic Diagram of C2-Acylation

The following diagram illustrates the key steps in the C2-acylation of oxazole with a Weinreb amide.

Caption: Mechanism of C2-acylation of oxazole.

References

-

Vitt, D., et al. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 72(15), 5856-5859. [Link]

-

PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. PharmaGuideline. [Link]

-

Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

Sources

Application Note: Robinson-Gabriel Cyclization Protocols for 2-Acetyloxazole-4-Carboxylic Acid

This Application Note is structured to provide a comprehensive, high-level technical guide for the synthesis of 2-Acetyloxazole-4-carboxylic acid and its derivatives via the Robinson-Gabriel cyclization .

Executive Summary

The synthesis of This compound presents a unique challenge in heterocyclic chemistry. While the Robinson-Gabriel cyclization is the gold standard for constructing the oxazole core, the presence of an electron-withdrawing carboxylate at C4 and a reactive acetyl group at C2 requires a deviation from classical, harsh dehydrating conditions (e.g., concentrated

This guide outlines a high-fidelity synthetic strategy prioritizing mild cyclodehydration agents—specifically the Burgess Reagent and the Wipf Protocol (

Retrosynthetic Logic & Pathway Analysis

The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of a 2-acylamino ketone .[1][2] For the specific target (this compound), the retrosynthetic analysis reveals a critical precursor requirement.

Structural Breakdown

-

Core Transformation: Cyclodehydration of an

-acylamino- -

Required Precursor: A derivative of

-pyruvyl-aspartic acid or an oxidized

Critical Pathway Diagram

The following flowchart illustrates the mechanistic pathway and the decision points for reagent selection.